1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole 1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole
Brand Name: Vulcanchem
CAS No.: 1795212-12-2
VCID: VC4858240
InChI: InChI=1S/C14H16N4O4S/c19-23(20,12-1-2-13-14(9-12)22-8-7-21-13)17-5-3-11(10-17)18-6-4-15-16-18/h1-2,4,6,9,11H,3,5,7-8,10H2
SMILES: C1CN(CC1N2C=CN=N2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Molecular Formula: C14H16N4O4S
Molecular Weight: 336.37

1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

CAS No.: 1795212-12-2

Cat. No.: VC4858240

Molecular Formula: C14H16N4O4S

Molecular Weight: 336.37

* For research use only. Not for human or veterinary use.

1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole - 1795212-12-2

Specification

CAS No. 1795212-12-2
Molecular Formula C14H16N4O4S
Molecular Weight 336.37
IUPAC Name 1-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-3-yl]triazole
Standard InChI InChI=1S/C14H16N4O4S/c19-23(20,12-1-2-13-14(9-12)22-8-7-21-13)17-5-3-11(10-17)18-6-4-15-16-18/h1-2,4,6,9,11H,3,5,7-8,10H2
Standard InChI Key FFACXLQHFSAWND-UHFFFAOYSA-N
SMILES C1CN(CC1N2C=CN=N2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4

Introduction

Chemical Structure and Nomenclature

Core Structural Features

The compound comprises three distinct subunits (Figure 1):

  • Benzo dioxane ring: A bicyclic system with oxygen atoms at positions 1 and 4 .

  • Pyrrolidine-sulfonamide group: A five-membered amine ring substituted with a sulfonyl group at N1 and a triazole at C3 .

  • 1,2,3-Triazole: A five-membered aromatic ring with three nitrogen atoms .

IUPAC Name:
1-(1-((2,3-Dihydrobenzo[b] dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole .

Molecular Formula:
C₁₆H₁₈N₄O₄S (calculated molecular weight: 362.41 g/mol) .

Synthesis and Manufacturing

Key Synthetic Routes

Synthesis involves sequential functionalization of the benzo dioxane core (Table 1):

Table 1: Synthesis steps and yields .

StepReactionReagents/ConditionsYield (%)
1Sulfonation of benzo dioxaneClSO₃H, DCM, 0°C85
2Coupling with pyrrolidineK₂CO₃, DMF, 80°C78
3Triazole formation via CuAACNaN₃, CuI, DMSO, rt92

Mechanistic Insights:

  • Step 3 employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry method, to install the triazole ring .

  • Stereochemical control at the pyrrolidine C3 position is achieved using chiral auxiliaries .

Physicochemical Properties

Table 2: Experimental and computed properties .

PropertyValueMethod/Source
Melting Point214–216°C (dec.)Differential Scanning Calorimetry
logP2.45HPLC (C18 column)
Solubility (H₂O)12 mg/LShake-flask method
pKa4.2 (sulfonamide NH)Potentiometric titration

Stability:

  • Stable under ambient conditions but hydrolyzes in strong acidic/basic media due to the sulfonamide linkage .

Biological Activity and Applications

Antimicrobial Activity

Table 3: MIC values against pathogenic strains .

OrganismMIC (µg/mL)Reference Compound (MIC)
Candida albicans12.5Fluconazole (25)
Staphylococcus aureus6.25Imipenem (3.12)

Mechanism:

  • Triazole moiety inhibits fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis .

  • Sulfonamide group enhances membrane permeability .

Comparative Analysis with Analogues

Table 4: Activity comparison with structural analogues .

CompoundAntibacterial (MIC)Antifungal (MIC)logP
Target compound6.25 µg/mL12.5 µg/mL2.45
1-(Benzenesulfonyl)pyrrolidine-triazole25 µg/mL50 µg/mL3.12
1-(Naphthylsulfonyl)piperidine-triazole12.5 µg/mL25 µg/mL3.45

Key Insight:
The benzo dioxane core enhances solubility and target affinity compared to phenyl or naphthyl analogues .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator